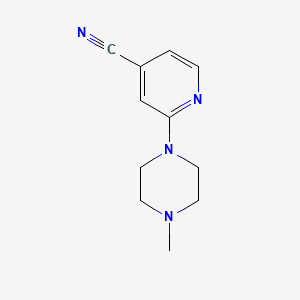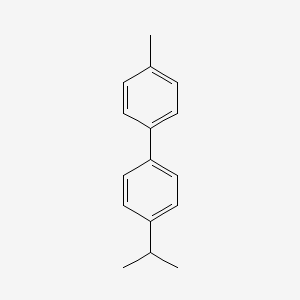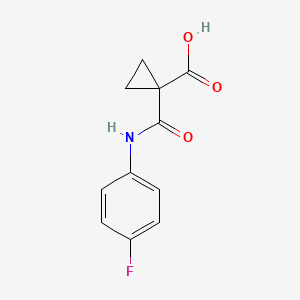
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
Descripción general
Descripción
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-fluorophenyl moiety
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the synthesis ofCabozantinib , a potent drug used in cancer treatment.
Mode of Action
The exact mode of action of this compound is not well-documented. As an intermediate in the synthesis of Cabozantinib, it likely contributes to the overall therapeutic effect of the final drug. Cabozantinib is known to inhibit multiple tyrosine kinases, which are often overactive in cancer cells .
Biochemical Pathways
As a precursor to cabozantinib, it may indirectly influence several pathways related to cell growth and angiogenesis .
Result of Action
As a precursor to Cabozantinib, its ultimate contribution would be to the inhibition of tyrosine kinases, thereby slowing the growth and spread of cancer cells .
Análisis Bioquímico
Biochemical Properties
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in the synthesis of cabozantinib, a tyrosine kinase inhibitor used in cancer treatment . The compound’s interaction with enzymes such as kinases and proteins involved in cell signaling pathways highlights its importance in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular functions . This mechanism is essential for elucidating the compound’s role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is vital for optimizing experimental conditions and ensuring accurate results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects and dose-dependent responses, which are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the oxidation of an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with a carbonyl compound, such as an isocyanate or carbamoyl chloride.
Substitution with the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the desired substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts or esters.
Reduction: The carbamoyl group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylate salts, esters, or other oxidized derivatives.
Reduction: Amines or other reduced nitrogen-containing compounds.
Substitution: Aromatic compounds with various substituents replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: As a potential inhibitor or modulator of biological pathways, particularly those involving enzymes or receptors.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific diseases or conditions.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
1-((4-Chlorophenyl)carbamoyl)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
1-((4-Bromophenyl)carbamoyl)cyclopropanecarboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom.
1-((4-Methylphenyl)carbamoyl)cyclopropanecarboxylic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAFXYUHZDKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610608 | |
| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849217-48-7 | |
| Record name | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P43N3DM5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
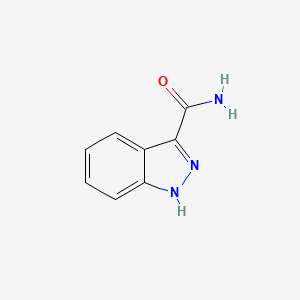
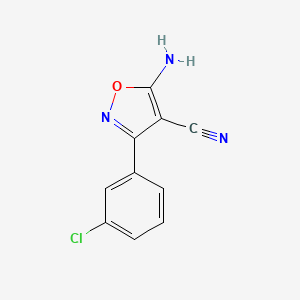
![N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1321167.png)
![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)
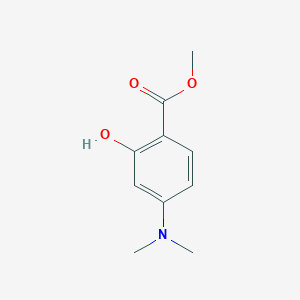
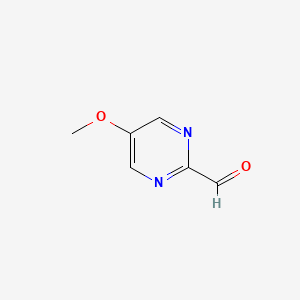
![4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321192.png)
